molecular formula C18H17N3O2 B1251005 Orteronel, (R)- CAS No. 752243-39-3

Orteronel, (R)-

Cat. No. B1251005
CAS RN: 752243-39-3
M. Wt: 307.3 g/mol
InChI Key: OZPFIJIOIVJZMN-GOSISDBHSA-N
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Description

Synthesis Analysis

Orteronel is synthesized through a complex series of chemical reactions. Although the detailed synthesis process of Orteronel is proprietary and not fully disclosed in public domains, typical synthesis of similar compounds involves multi-step organic reactions including the formation of imidazole rings, amide formation, and selective functionalization of naphthamide structures. These processes require precise control over reaction conditions to achieve the desired stereochemistry and high purity of the final product.

Molecular Structure Analysis

Orteronel's molecular structure is characterized by a substituted imidazole ring that is essential for its inhibitory activity against the CYP17A1 enzyme. The presence of a naphthamide moiety is critical for its binding affinity and selectivity towards the enzyme. The (R)-enantiomer of Orteronel is specifically designed to enhance its interaction with the enzyme's active site, thereby improving its inhibitory potency and selectivity.

Chemical Reactions and Properties

Orteronel undergoes various chemical reactions that are pertinent to its biological activity and metabolism. In the body, it primarily acts by inhibiting the 17,20-lyase activity of CYP17A1, reducing the synthesis of androgens without significantly affecting other steroidogenic pathways. This selective inhibition is crucial for minimizing side effects related to corticosteroid depletion.

Physical Properties Analysis

The physical properties of Orteronel, such as solubility, melting point, and stability, are optimized to ensure adequate bioavailability and pharmacokinetic profile. These properties are influenced by its molecular structure, particularly the hydrophobic and hydrophilic balance conferred by its substituents, which affects its distribution and metabolism in the body.

Chemical Properties Analysis

Orteronel's chemical properties, including its reactivity and interactions with biological molecules, underpin its mechanism of action. Its ability to selectively bind and inhibit CYP17A1 is a result of its specific chemical structure, which allows it to fit into the enzyme's active site and block the synthesis of androgens. The specificity and strength of this interaction are critical for its effectiveness as a therapeutic agent.

References (Sources)

  • (Yamaoka et al., 2013) - This study investigates the effects of Orteronel on estrogen and corticoid synthesis pathways in animal models, providing insights into its mechanism of action and potential therapeutic applications.
  • (Child & Guengerich, 2020) - Focuses on the binding kinetics of Orteronel to the human Cytochrome P450 17A1, revealing the complexity of its interaction with the enzyme and its role in inhibiting enzyme activity.
  • (Hara et al., 2013) - Describes the selective inhibition of the 17,20-lyase activity by Orteronel and its effects on androgen synthesis in a male rat model, highlighting its potential for treating androgen-dependent disorders.

Scientific Research Applications

Efficacy in Prostate Cancer

  • Castration-Resistant Prostate Cancer (CRPC)

    Orteronel has been investigated in various stages of CRPC. Studies demonstrate its effectiveness in reducing prostate-specific antigen (PSA) levels and delaying progression in nonmetastatic and metastatic CRPC cases. It inhibits androgen synthesis, targeting the 17,20-lyase enzyme activity, which is crucial for androgen production in prostate cancer cells (Hussain et al., 2014), (Fizazi et al., 2015), (Saad et al., 2015).

  • Chemotherapy-Naive Patients

    In patients with metastatic CRPC who have not received chemotherapy, Orteronel has shown promise in prolonging radiographic progression-free survival. However, it did not significantly improve overall survival in these patients (Van Hook et al., 2014), (Agarwal et al., 2022).

  • Combination with Docetaxel

    Studies have explored the combination of Orteronel with docetaxel, a chemotherapy drug, showing some level of tolerability and indication of antitumor activity. This combination could be a potential treatment option for mCRPC (Gandhi et al., 2013).

Pharmacokinetics and Pharmacodynamics

  • Drug-Drug Interaction and Renal Impairment

    Orteronel's interaction with other drugs, particularly its impact on cytochrome P450-mediated drug-drug interactions, and how it is affected in patients with renal impairment have been assessed. These studies are crucial for understanding its safe application in patients with varying health conditions (Lu et al., 2014).

  • Effect on Estrogen Synthesis

    Research has also investigated the effect of Orteronel on estrogen synthesis pathways, which is relevant for its potential application in hormone-dependent cancers beyond prostate cancer (Yamaoka et al., 2013).

Clinical Trial Findings

  • Phase I/II Trials

    Initial trials of Orteronel have shown its potential in reducing PSA levels and producing radiographic responses in metastatic CRPC patients. These trials help in understanding the optimal dosing and safety profile of the drug (Dreicer et al., 2014).

  • Meta-Analysis Data

    Meta-analyses have been conducted to evaluate the cumulative efficacy of Orteronel across different studies. Such analyses are crucial for providing a more comprehensive understanding of the drug's potential and limitations (Roviello et al., 2017).

Mechanistic Insights

  • Binding Dynamics and Specificity: Studies on the binding dynamics of Orteronel to enzymes and its specificity in inhibiting androgen biosynthesis provide insights into its mechanism of action. This information is vital for the development of more effective and specific inhibitors for prostate cancer treatment (Child & Guengerich, 2020), (Udhane et al., 2016).

Mechanism of Action

Target of Action

Orteronel ®, also known by its developmental code name TAK-700, is a non-steroidal, selective inhibitor of the enzyme 17,20-lyase . This enzyme, also known as CYP17A1, is expressed in testicular, adrenal, and prostatic tumor tissues . It plays a crucial role in the biosynthesis of androgens, hormones that stimulate the growth of prostate cancer cells .

Mode of Action

Orteronel selectively inhibits the enzyme CYP17A1 . CYP17A1 catalyzes two sequential reactions in the biosynthesis of androgens: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . By inhibiting CYP17A1, Orteronel effectively reduces the androgen levels in the bloodstream, starving prostate cancer cells of the hormones they need to grow and proliferate .

Biochemical Pathways

The primary biochemical pathway affected by Orteronel is the androgen biosynthesis pathway. The inhibition of CYP17A1 by Orteronel disrupts this pathway, leading to a decrease in the production of androgens . This results in lower circulating levels of testosterone, a key androgen that promotes the growth and proliferation of prostate cancer cells .

Pharmacokinetics

Orteronel has been studied for its pharmacokinetic properties in preclinical models . It was found to be stable in various liver microsomes tested. The half-life of Orteronel with intravenous route was found to be 1.65 ± 0.22 hours. The clearance and volume of distribution by intravenous route for Orteronel were found to be 27.5 ± 3.09 mL/min/kg and 3.94 ± 0.85 L/kg, respectively . The absorption of Orteronel was rapid, with maximum concentrations of drug in plasma attained at 0.38, 0.75, 0.50, and 0.83 hours, respectively, after oral administration of Orteronel at various doses . The primary route of elimination for Orteronel is urine .

Result of Action

The molecular effect of Orteronel’s action is the reduction of androgen levels in the bloodstream . This leads to the starvation of prostate cancer cells of the hormones they need to grow and proliferate . On a cellular level, this results in the inhibition of tumor growth .

Biochemical Analysis

Biochemical Properties

Orteronel, ®-, plays a significant role in biochemical reactions by inhibiting the enzyme CYP17A1. This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues. CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione . By inhibiting CYP17A1, Orteronel, ®-, reduces the levels of these androgens, thereby decreasing the production of testosterone .

Cellular Effects

Orteronel, ®-, exerts its effects on various types of cells, particularly those involved in androgen production. In prostate cancer cells, Orteronel, ®-, reduces the levels of testosterone, which is essential for the growth and proliferation of these cells . This reduction in testosterone levels leads to decreased cell signaling through androgen receptors, ultimately inhibiting cell proliferation and inducing apoptosis . Additionally, Orteronel, ®-, has been shown to affect gene expression and cellular metabolism by altering the levels of key androgens .

Molecular Mechanism

The molecular mechanism of Orteronel, ®-, involves the selective inhibition of the 17,20-lyase activity of CYP17A1. This inhibition prevents the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and subsequently to DHEA and androstenedione . By blocking these reactions, Orteronel, ®-, reduces the levels of androgens, including testosterone . This reduction in androgen levels leads to decreased activation of androgen receptors, which in turn inhibits the growth and proliferation of androgen-dependent prostate cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orteronel, ®-, have been observed to change over time. The compound has been shown to be stable in various liver microsomes tested, with a half-life of approximately 1.65 hours when administered intravenously . Over time, Orteronel, ®-, reduces testosterone levels significantly, with a median decline of 89% from baseline observed at 3 months . Long-term administration of Orteronel, ®-, has been associated with manageable toxicities, including fatigue, hypertension, and nausea .

Dosage Effects in Animal Models

In animal models, the effects of Orteronel, ®-, vary with different dosages. Studies have shown that the absorption of Orteronel, ®-, is rapid, with maximum concentrations in plasma attained within an hour after oral administration . The bioavailability of Orteronel, ®-, ranges between 69% and 89% . At higher doses, Orteronel, ®-, has been associated with increased adverse effects, including fatigue and hypertension . The compound has demonstrated dose-proportional pharmacokinetics, indicating predictable increases in drug exposure with increasing doses .

Metabolic Pathways

Orteronel, ®-, is involved in metabolic pathways that include its interaction with CYP17A1. The compound is metabolized primarily in the liver, where it undergoes biotransformation by various cytochrome P450 enzymes . The primary route of elimination for Orteronel, ®-, is through urine . The metabolic stability of Orteronel, ®-, has been demonstrated in various preclinical species and human liver microsomes .

Transport and Distribution

Orteronel, ®-, is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to have good permeability in Caco-2 cells, indicating efficient absorption in the gastrointestinal tract . Once absorbed, Orteronel, ®-, is distributed to various tissues, including the liver, adrenal glands, and prostate tumor tissues . The volume of distribution for Orteronel, ®-, is approximately 3.94 L/kg when administered intravenously .

Subcellular Localization

The subcellular localization of Orteronel, ®-, is primarily within the endoplasmic reticulum, where CYP17A1 is located . By inhibiting CYP17A1 in the endoplasmic reticulum, Orteronel, ®-, effectively reduces the production of androgens . This localization is crucial for the compound’s activity, as it allows for direct interaction with the target enzyme .

properties

IUPAC Name

6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFIJIOIVJZMN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@]3(CCN4C3=CN=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226191
Record name Orteronel, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

752243-39-3
Record name Orteronel, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752243393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orteronel, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORTERONEL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267WB8R4TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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